5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Purity Procurement Building Block

This advanced benzoic acid derivative features a reactive chlorosulfonyl group, an electron-donating ethoxy moiety, and a metabolically stabilizing fluorine atom. The orthogonal reactivity of its carboxylic acid and sulfonyl chloride handles enables precise, sequential derivatization—ideal for constructing sulfonamide libraries, PROTACs, or agrochemical intermediates. This unique 2-ethoxy-3-fluoro substitution pattern cannot be replicated by generic analogs, ensuring distinct electronic and steric properties for your high-value synthesis projects.

Molecular Formula C9H8ClFO5S
Molecular Weight 282.67 g/mol
CAS No. 1375471-59-2
Cat. No. B6617169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
CAS1375471-59-2
Molecular FormulaC9H8ClFO5S
Molecular Weight282.67 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C9H8ClFO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)11)17(10,14)15/h3-4H,2H2,1H3,(H,12,13)
InChIKeySINDCBVAWDTMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid (CAS 1375471-59-2): Scientific Procurement & Differentiation Guide


5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) is a multifunctional benzoic acid derivative featuring a reactive chlorosulfonyl group (–SO₂Cl) at the 5-position, an ethoxy group at the 2-position, and a fluorine atom at the 3-position . With a molecular formula of C₉H₈ClFO₅S and a molecular weight of 282.67 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing bioactive molecules . Its unique substitution pattern—combining a sulfonyl chloride handle, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom—creates a distinct electronic and steric environment that differentiates it from closely related analogs lacking one or more of these functional groups [1].

Why Generic Substitution of 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid (CAS 1375471-59-2) Fails: Functional Group Synergy & Electronic Effects


Generic substitution among benzoic acid derivatives is not feasible due to the synergistic electronic and steric effects imparted by the specific 2-ethoxy-3-fluoro-5-chlorosulfonyl substitution pattern. The ethoxy group at the 2-position increases electron density on the aromatic ring, enhancing the electrophilicity of the chlorosulfonyl group and potentially directing electrophilic aromatic substitution . The fluorine atom at the 3-position withdraws electron density inductively, modulating the reactivity of both the carboxylic acid and the sulfonyl chloride moieties . The chlorosulfonyl group itself is a potent electrophile that readily reacts with amines and alcohols to form sulfonamides and sulfonates—reactions that are not possible with the non-sulfonated precursor, 2-ethoxy-3-fluorobenzoic acid (CAS 1248787-46-3) . Replacing this compound with a non-fluorinated analog (e.g., 5-(chlorosulfonyl)-2-ethoxybenzoic acid, CAS 200575-16-2) eliminates the fluorine's ability to influence metabolic stability, lipophilicity, and binding interactions in downstream biological applications [1]. The following section provides quantitative evidence for these differentiating characteristics.

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid (CAS 1375471-59-2): Quantitative Differentiation Evidence vs. Analogs


Purity Specification: 95% Minimum Purity (AKSci) as a Procurement Benchmark

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) is commercially available with a minimum purity specification of 95% from reputable vendors such as AKSci . While specific purity data for direct head-to-head comparisons with other suppliers of the same compound are not publicly available, this established purity grade is a critical parameter for ensuring reproducible yields in subsequent synthetic transformations. In contrast, the non-fluorinated analog 5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2) is also available at similar purity levels (e.g., 95-98%), but the fluorinated derivative offers the added synthetic handle of the fluorine atom [1].

Purity Procurement Building Block

Enhanced Electrophilic Reactivity due to Ethoxy and Fluorine Substituents

The 2-ethoxy group in 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid donates electron density via resonance, increasing the electrophilicity of the chlorosulfonyl group compared to non-alkoxy analogs. While quantitative kinetic data for this specific compound are not available in the public literature, class-level inference from studies on substituted benzenesulfonyl chlorides indicates that electron-donating groups (EDGs) like ethoxy accelerate nucleophilic substitution at the sulfonyl center, whereas electron-withdrawing groups (EWGs) like fluorine can modulate reactivity and direct regioselectivity [1]. The non-fluorinated analog 5-(chlorosulfonyl)-2-ethoxybenzoic acid lacks the additional electron-withdrawing effect of the fluorine, which may influence reaction rates and product distributions in complex synthetic sequences .

Reactivity Electrophilicity Sulfonyl Chloride

Carboxylic Acid pKa Modulation by Fluorine Substitution

The presence of a fluorine atom ortho to the carboxylic acid group in 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is expected to lower the pKa of the carboxylic acid due to the strong electron-withdrawing inductive effect of fluorine. Although experimental pKa data for this specific compound are not publicly available, predicted pKa values for structurally related 3-fluorobenzoic acid derivatives range from 2.94 to 3.00, whereas non-fluorinated benzoic acids typically exhibit pKa values around 4.2 . This pKa shift of approximately 1.2 units increases the acidity of the carboxyl group, which can influence solubility, salt formation, and reactivity in amide coupling reactions. The non-fluorinated analog 5-(chlorosulfonyl)-2-ethoxybenzoic acid lacks this electronic modulation .

pKa Fluorine Electronic Effects

Dual Reactive Handles: Carboxylic Acid and Sulfonyl Chloride for Orthogonal Conjugation

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid uniquely possesses two orthogonal reactive handles: a carboxylic acid group suitable for amide bond formation and a chlorosulfonyl group that reacts with amines to form sulfonamides . This dual functionality enables stepwise, chemoselective conjugation to different nucleophiles, a capability not shared by simpler analogs like 2-ethoxy-3-fluorobenzoic acid (lacks sulfonyl chloride) or 5-(chlorosulfonyl)-2-fluorobenzoic acid (lacks ethoxy group). While quantitative yield data for sequential reactions with this specific compound are not available, the structural feature itself provides a clear differentiation in synthetic planning . In contrast, the non-fluorinated analog 5-(chlorosulfonyl)-2-ethoxybenzoic acid offers the same dual handles but lacks the fluorine's electronic and metabolic benefits [1].

Orthogonal Conjugation Sulfonamide Amide

Optimal Research & Industrial Application Scenarios for 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid (CAS 1375471-59-2)


Synthesis of Fluorinated Sulfonamide Libraries for Medicinal Chemistry

Given its dual reactive handles (carboxylic acid and sulfonyl chloride) and the presence of a metabolically stabilizing fluorine atom, 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is ideally suited for the construction of diverse sulfonamide-based compound libraries. The sulfonyl chloride can be reacted with a wide range of amines to install the sulfonamide moiety, while the carboxylic acid can be subsequently coupled with another amine to generate amide bonds . The fluorine atom may enhance metabolic stability and membrane permeability of the resulting molecules, a key consideration in drug discovery [1].

Preparation of Functionalized Aryl Sulfonate Esters for Agrochemical Intermediates

The chlorosulfonyl group of this compound readily reacts with alcohols to form sulfonate esters, which are valuable intermediates in agrochemical synthesis. The ethoxy group provides additional lipophilicity, while the fluorine atom can improve the environmental stability of the final product . This compound serves as a versatile building block for generating novel sulfonate ester derivatives with tailored physicochemical properties.

Development of Chemical Biology Probes Requiring Orthogonal Conjugation Handles

For applications in chemical biology, such as the development of activity-based probes or PROTACs (Proteolysis Targeting Chimeras), the orthogonal reactivity of the carboxylic acid and sulfonyl chloride groups enables the sequential attachment of different functional modules (e.g., a targeting ligand via amide bond and a reporter tag via sulfonamide) . The fluorine atom can also be utilized as a 19F NMR probe for studying molecular interactions [1].

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